(S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone

Catalog No.
S1895461
CAS No.
77877-19-1
M.F
C9H15NO3
M. Wt
185.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone

CAS Number

77877-19-1

Product Name

(S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone

IUPAC Name

(4S)-3-propanoyl-4-propan-2-yl-1,3-oxazolidin-2-one

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

InChI

InChI=1S/C9H15NO3/c1-4-8(11)10-7(6(2)3)5-13-9(10)12/h6-7H,4-5H2,1-3H3/t7-/m1/s1

InChI Key

HOWPHXVPNNPSAZ-SSDOTTSWSA-N

SMILES

CCC(=O)N1C(COC1=O)C(C)C

Canonical SMILES

CCC(=O)N1C(COC1=O)C(C)C

Isomeric SMILES

CCC(=O)N1[C@H](COC1=O)C(C)C

(S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone is a chiral organic compound with significant importance in organic synthesis and pharmaceutical applications. This molecule belongs to the class of oxazolidinones, which are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms in the ring structure .

The compound has the following key structural features:

  • A 2-oxazolidinone core ring structure
  • An isopropyl group at the 4-position
  • A propionyl group attached to the nitrogen at the 3-position
  • An (S) stereocenter at the 4-position, giving it a specific three-dimensional configuration

The molecular formula of this compound is C9H15NO3, with a molecular weight of 185.22 g/mol. It exists as a white crystalline solid at room temperature and is soluble in most organic solvents .

  • Chemical Properties and Potential Uses

    Scientific databases such as PubChem () and ChemSpider () provide information on the molecule's structure, formula (C9H15NO3), and some basic physical properties. However, these resources do not mention established research applications.

  • Limited Commercial Availability

    Several chemical suppliers like Sigma-Aldrich offer (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone for purchase, suggesting potential research use. However, the product descriptions typically don't elaborate on specific research applications ().

, primarily due to its oxazolidinone structure and the presence of the propionyl group. Some key reactions include:

  • Aldol reactions: The compound can act as a chiral auxiliary in aldol reactions, allowing for stereoselective formation of new carbon-carbon bonds .
  • Diels-Alder reactions: It can be used to control the stereochemistry in Diels-Alder cycloadditions, leading to the formation of complex cyclic structures .
  • Alkylation reactions: The compound can undergo N-alkylation reactions, modifying the propionyl group attached to the nitrogen atom .
  • Hydrolysis: Under basic conditions, the oxazolidinone ring can be opened, releasing the chiral auxiliary and allowing for the recovery of the desired product .

While (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone itself is not known to have significant direct biological activity, it serves as a crucial intermediate in the synthesis of biologically active compounds . The oxazolidinone core is present in several antibiotics and other pharmaceuticals, contributing to their biological effects.

Some oxazolidinone derivatives have shown potent antibacterial activity against various gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . These compounds work by inhibiting bacterial protein synthesis, specifically by binding to the 50S ribosomal subunit.

The synthesis of (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone typically involves a multi-step process:

  • Starting from (S)-valine, reduction to (S)-valinol using lithium aluminum hydride.
  • Cyclization of (S)-valinol with diethyl carbonate to form (S)-4-isopropyl-2-oxazolidinone.
  • N-acylation of the resulting oxazolidinone with propionyl chloride in the presence of a base, such as n-butyllithium .

Alternative methods may involve the use of different reducing agents or cyclization conditions, but the general approach remains similar.

The primary applications of (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone are in organic synthesis and pharmaceutical development:

  • Chiral auxiliary: It serves as an excellent chiral auxiliary in asymmetric synthesis, allowing for the creation of new stereogenic centers with high enantioselectivity .
  • Pharmaceutical intermediate: The compound is used in the synthesis of various drug candidates and active pharmaceutical ingredients .
  • Ligand in organometallic chemistry: It can be used as a ligand in metal-catalyzed reactions, providing stereocontrol in various transformations .
  • Template for natural product synthesis: The compound has been employed in the total synthesis of complex natural products, guiding the stereochemistry of key steps .

Interaction studies involving (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone primarily focus on its role as a chiral auxiliary in organic reactions. Some key interactions include:

  • Metal coordination: The compound can coordinate with various metal ions, forming chiral complexes that influence the stereochemistry of subsequent reactions .
  • Hydrogen bonding: The oxazolidinone ring can participate in hydrogen bonding interactions, which can be crucial for molecular recognition in asymmetric catalysis .
  • π-π stacking: The planar nature of the oxazolidinone ring allows for π-π stacking interactions with aromatic substrates, influencing reaction outcomes .

Similar Compounds: Comparison and Uniqueness

Several compounds share structural similarities with (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone. Some notable examples include:

  • (R)-4-Benzyl-2-oxazolidinone
  • (S)-4-Benzyl-3-propionyl-2-oxazolidinone
  • (R)-4-Phenyl-2-oxazolidinone
  • (S)-4-tert-Butyl-2-oxazolidinone

The uniqueness of (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone lies in its specific combination of the isopropyl group at the 4-position and the propionyl group at the 3-position. This particular arrangement provides a balance of steric bulk and reactivity that makes it especially useful in certain asymmetric transformations .

Compared to benzyl-substituted analogs, the isopropyl group offers different steric properties, which can be advantageous in some reactions. The propionyl group, being slightly larger than an acetyl group but smaller than a butyryl group, provides an optimal size for many transformations .

XLogP3

1.5

Wikipedia

(S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone

Dates

Modify: 2023-08-16

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